molecular formula C12H13NO B3054015 1-(1H-indol-3-yl)-2-methylpropan-1-one CAS No. 57642-07-6

1-(1H-indol-3-yl)-2-methylpropan-1-one

Cat. No.: B3054015
CAS No.: 57642-07-6
M. Wt: 187.24 g/mol
InChI Key: LPQKIWOJXOTFMA-UHFFFAOYSA-N
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Description

1-(1H-indol-3-yl)-2-methylpropan-1-one is an organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound features an indole ring fused to a propanone moiety, making it a versatile molecule in various chemical and biological applications .

Mechanism of Action

Target of Action

1-(1H-indol-3-yl)-2-methylpropan-1-one, also known as 1-(1H-indol-3-yl)-2-methyl-1-propanone, is a derivative of indole . Indole derivatives are known to interact with various targets in the body, including enzymes and receptors, and play a significant role in cell biology . .

Mode of Action

The mode of action of indole derivatives can vary depending on the specific compound and its targets. Some indole derivatives have been found to inhibit enzymes such as α-glucosidase , which plays a crucial role in carbohydrate metabolism.

Biochemical Pathways

Indole derivatives are synthesized through complex biochemical pathways involving various enzyme activities . They can affect multiple biochemical pathways, leading to a wide range of downstream effects.

Result of Action

The result of a compound’s action depends on its interaction with its targets and the biochemical pathways it affects. Some indole derivatives have shown various biologically vital properties, including antimicrobial and antitubercular activities . .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1H-indol-3-yl)-2-methylpropan-1-one typically involves the Fischer indole synthesis, which is a classical method for constructing indole rings. This method involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions. For instance, the reaction of phenylhydrazine with 2-methylpropan-1-one in the presence of an acid catalyst can yield the desired compound .

Industrial Production Methods: Industrial production of indole derivatives often employs catalytic methods to enhance yield and selectivity. Transition-metal catalysis, such as palladium or copper-catalyzed reactions, is commonly used to facilitate the formation of the indole ring. These methods offer efficient and scalable routes for producing this compound .

Chemical Reactions Analysis

Types of Reactions: 1-(1H-indol-3-yl)-2-methylpropan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(1H-indol-3-yl)-2-methylpropan-1-one has diverse applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 1-(1H-indol-3-yl)-2-methylpropan-1-one stands out due to its unique combination of an indole ring with a propanone moiety, which imparts distinct chemical reactivity and biological activity. Its ability to act as a tyrosinase inhibitor and its potential in antifungal applications make it a valuable compound in both research and industry .

Properties

IUPAC Name

1-(1H-indol-3-yl)-2-methylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO/c1-8(2)12(14)10-7-13-11-6-4-3-5-9(10)11/h3-8,13H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPQKIWOJXOTFMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)C1=CNC2=CC=CC=C21
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50359272
Record name 1-(1H-indol-3-yl)-2-methylpropan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50359272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57642-07-6
Record name 1-(1H-indol-3-yl)-2-methylpropan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50359272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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